3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
Description
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of nitrobenzylidene derivatives This compound is characterized by the presence of a diethoxy-substituted nitrobenzylidene group attached to a methyldihydrofuranone ring
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C16H19NO6/c1-4-21-14-8-11(7-12-6-10(3)23-16(12)18)13(17(19)20)9-15(14)22-5-2/h7-10H,4-6H2,1-3H3/b12-7- |
InChI Key |
WTDITGZTCJUXEV-GHXNOFRVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/CC(OC2=O)C)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2CC(OC2=O)C)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 5-methyldihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(4,5-diamino-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
- 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The diethoxy substitution can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its dimethoxy analogs.
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydrofuran core, substituted with a nitrobenzylidene group and ethoxy groups. The molecular formula is , with a molecular weight of approximately 293.30 g/mol. Its structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown that the compound possesses selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These results suggest that the compound may have potential as an anticancer agent.
The proposed mechanism of action for the compound involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in annexin V-positive cells upon treatment, indicating early apoptotic changes. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Study 1: Antimicrobial Efficacy
In a controlled study, 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent response with significant inhibition observed at concentrations above 50 µg/mL.
Study 2: Cancer Cell Line Response
A study investigating the effects on MCF-7 breast cancer cells found that treatment with the compound led to significant cell death after 24 hours, with morphological changes indicative of apoptosis observed under microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
